9,16-Dihydroxyhexadecanoic acid
Overview
Description
9,16-Dihydroxyhexadecanoic acid, also known as 9,16-dihydroxypalmitic acid, is a hydroxy fatty acid. This compound is characterized by the presence of hydroxyl groups at the 9th and 16th carbon positions of the hexadecanoic acid chain. It is a significant component in the cutin of plant cuticles, which serves as a protective barrier against environmental stresses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,16-dihydroxyhexadecanoic acid can be achieved through the hydroxylation of hexadecanoic acid. This process involves the use of enzymes such as fatty acid desaturase, epoxide hydrolase, and epoxygenase. These enzymes catalyze the addition of hydroxyl groups to specific positions on the fatty acid chain .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as tomato peels, which are rich in cutin. The extraction process includes hydrolysis of cutin followed by purification steps to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dicarboxylic acids such as 7-oxohexadecanedioic acid.
Esterification: This compound can react with alcohols to form esters, which are useful in the production of polyesters.
Polymerization: It can be polymerized to form polyesters, which have applications in biodegradable plastics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Catalysts such as sulfuric acid or lipases are used under mild conditions.
Polymerization: Enzymatic catalysts like Candida antarctica lipase B (CAL-B) are used in organic solvents such as toluene.
Major Products:
Oxidation: 7-oxohexadecanedioic acid.
Esterification: Various esters depending on the alcohol used.
Polymerization: Polyesters with varying molecular weights and properties.
Scientific Research Applications
9,16-Dihydroxyhexadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,16-dihydroxyhexadecanoic acid in biological systems involves its incorporation into the cutin polymer matrix of plant cuticles. Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) catalyze the formation of monoacylglyceryl esters, which are then polymerized to form cutin . This process is crucial for the formation of a protective barrier in plants.
Comparison with Similar Compounds
10,16-Dihydroxyhexadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 10th and 16th positions.
9,10-Dihydroxyhexadecanoic acid: A compound with hydroxyl groups at the 9th and 10th positions.
Uniqueness: 9,16-Dihydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications in biodegradable polyesters and bioplastics .
Properties
IUPAC Name |
9,16-dihydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHTLJPWOWWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCCCCO)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959023 | |
Record name | 9,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-49-2 | |
Record name | Hexadecanoic acid, 9,16-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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